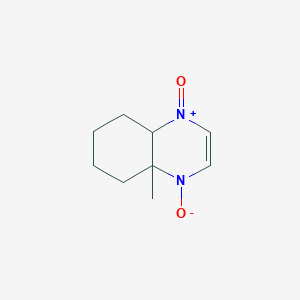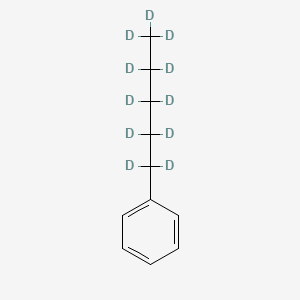
N-Pentyl-D11-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Pentyl-D11-benzene is an organic compound that belongs to the class of alkylbenzenes. It is a derivative of benzene, where a pentyl group (a five-carbon alkyl chain) is attached to the benzene ring. The molecular formula of this compound is C11H5D11, indicating the presence of deuterium atoms, which are isotopes of hydrogen . This compound is often used in research settings due to its unique properties and isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentyl-D11-benzene typically involves a Friedel-Crafts alkylation reaction. In this process, benzene reacts with a pentyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions usually include anhydrous conditions and a controlled temperature to ensure the efficient formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Pentyl-D11-benzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) or oleum, and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Reduction: Hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Substitution: Nitro, sulfonyl, or halogenated benzene derivatives.
Reduction: Alkyl derivatives with reduced benzylic positions.
Applications De Recherche Scientifique
N-Pentyl-D11-benzene has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-Pentyl-D11-benzene involves its interaction with molecular targets through various chemical reactions. The benzene ring can undergo electrophilic aromatic substitution reactions, while the pentyl group can participate in oxidation and reduction reactions. The presence of deuterium atoms can influence the reaction kinetics and pathways, making it a valuable compound for studying isotope effects and reaction mechanisms .
Comparaison Avec Des Composés Similaires
N-Pentyl-D11-benzene can be compared with other alkylbenzenes, such as:
Toluene (Methylbenzene): Contains a methyl group attached to the benzene ring. It is more volatile and has different reactivity compared to this compound.
Ethylbenzene: Contains an ethyl group attached to the benzene ring. It is used primarily in the production of styrene.
Propylbenzene: Contains a propyl group attached to the benzene ring. It has similar reactivity but different physical properties compared to this compound.
Butylbenzene: Contains a butyl group attached to the benzene ring. It is less commonly used but has similar chemical properties.
This compound is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling studies and understanding isotope effects in chemical reactions .
Propriétés
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-2-3-5-8-11-9-6-4-7-10-11/h4,6-7,9-10H,2-3,5,8H2,1H3/i1D3,2D2,3D2,5D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWATWSYOIIXYMA-JQIFVXKTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
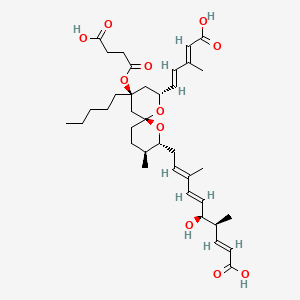
![6H-Pyrimido[5,4-d][1,2]oxazine](/img/structure/B588596.png)


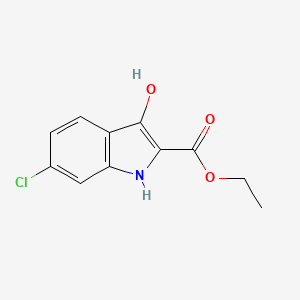
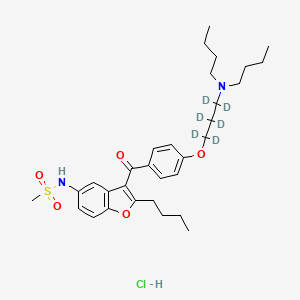
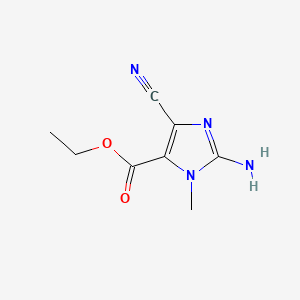
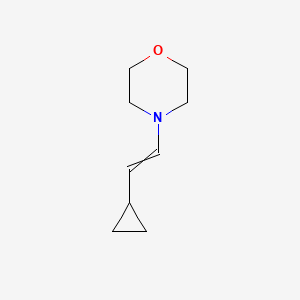
![2-[(4-Methylpentanoyl)amino]butanoic acid](/img/structure/B588614.png)
